Molecular Weight and Spacer Architecture: Tetrazine-SS-NHS as a Compact, Non-PEG Linker for ADC Construction
Tetrazine-SS-NHS has a molecular weight of 476.53 g/mol with no PEG spacer, making it substantially more compact than PEGylated analogs . The direct analog Tetrazine-PEG4-SS-NHS incorporates a four-unit PEG chain, increasing molecular weight to 723.8 g/mol—a 247 Da difference . This architectural distinction is critical for ADC applications where linker size influences drug-to-antibody ratio (DAR) optimization, conjugate hydrophilicity, and potential immunogenicity. The absence of a PEG spacer in Tetrazine-SS-NHS provides a more compact scaffold for applications where minimal linker bulk is preferred, while the PEG4-containing variant offers enhanced aqueous solubility at the cost of increased molecular footprint .
| Evidence Dimension | Molecular weight and spacer architecture |
|---|---|
| Target Compound Data | 476.53 g/mol; no PEG spacer |
| Comparator Or Baseline | Tetrazine-PEG4-SS-NHS: 723.8 g/mol; PEG4 spacer (+247 Da) |
| Quantified Difference | 247 Da lower molecular weight; absence of PEG4 spacer |
| Conditions | Calculated from molecular formulas (C19H20N6O5S2 vs. C30H41N7O10S2) |
Why This Matters
Linker molecular weight and PEG content directly impact ADC drug-to-antibody ratio optimization and conjugate pharmacokinetics.
